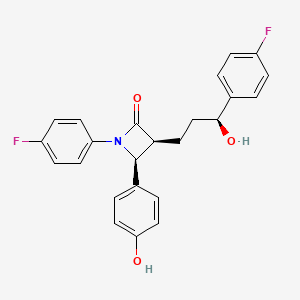

(3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

説明

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its comprehensive chemical name. The compound exhibits the molecular formula C24H21F2NO3, indicating a complex organic molecule containing twenty-four carbon atoms, twenty-one hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculations yield 409.4 grams per mole, reflecting the substantial size and complexity of this pharmaceutical compound.

The nomenclature specifically designates the stereochemical configuration at three critical chiral centers, identified as 3S, 4S, and the additional S configuration on the hydroxypropyl side chain. This precise stereochemical designation distinguishes the compound from other possible isomeric forms and establishes its unique three-dimensional structure. The azetidin-2-one core represents a four-membered lactam ring system, which serves as the fundamental structural framework supporting the three aromatic substituents. The systematic name incorporates multiple phenyl groups, including two fluorine-substituted aromatic rings and one hydroxyl-substituted phenyl moiety, each contributing to the compound's overall molecular architecture and physicochemical properties.

The InChI representation provides an additional layer of structural specification: InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m0/s1. This notation captures the complete connectivity and stereochemical information, enabling precise computational analysis and database identification.

Crystallographic Structure Determination via X-ray Diffraction

Crystallographic analysis has provided detailed structural information about the compound through both single crystal and powder diffraction methodologies. The crystal structure of the anhydrous form has been successfully determined from laboratory powder diffraction data using real-space methods implemented in the DASH program. Subsequent Rietveld refinement with TOPAS Academic software achieved a final weighted R-factor value of 8.19% at 1.75 Angstrom resolution, indicating high-quality structural determination.

The compound crystallizes in the orthorhombic space group P212121 with one molecule occupying the asymmetric unit. The unit cell parameters have been precisely determined, with lattice constants of a = 5.94606 ± 0.00019 Angstroms, b = 15.8898 ± 0.0005 Angstroms, and c = 21.3765 ± 0.0006 Angstroms. The cell volume measures 2019.69 ± 0.11 cubic Angstroms, accommodating the molecular packing arrangement within the crystal lattice.

Advanced computational analysis using solid-state density functional theory has validated the experimental crystal structure determination. The computational optimization of the crystal structure yielded excellent agreement with experimental data, demonstrating root-mean-square deviation values of 0.02 Angstroms for bond lengths, 0.82 degrees for bond angles, and 2.15 degrees for dihedral angles when considering only non-hydrogen atoms. These computational studies have confirmed the accuracy of the experimental structure determination and provided additional insights into the molecular conformation within the crystal environment.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P212121 | - |

| a (Angstroms) | 5.94606 | ± 0.00019 |

| b (Angstroms) | 15.8898 | ± 0.0005 |

| c (Angstroms) | 21.3765 | ± 0.0006 |

| Cell Volume (Angstroms³) | 2019.69 | ± 0.11 |

| Temperature (K) | 293 | ± 2 |

| R-factor (%) | 8.19 | - |

Stereochemical Configuration Analysis: (3S,4S) vs. (3R,4S) Isomers

The stereochemical configuration represents a critical aspect of the compound's structural identity, particularly distinguishing between the (3S,4S,3'S) and alternative stereoisomeric forms. Detailed analysis of the stereochemical assignments has been conducted through nuclear magnetic resonance crystallography approaches, combining solid-state nuclear magnetic resonance spectroscopy, powder X-ray diffraction, and density functional theory chemical shift computations. These comprehensive investigations have confirmed the precise three-dimensional arrangement of atoms around the chiral centers.

The (3S,4S,3'S) configuration, as present in the target compound, represents the therapeutically active stereoisomer with specific biological activity. This contrasts with alternative isomeric forms, such as the (3S,4S,3'R) isomer, which has been identified and characterized as the RSS-ezetimibe variant. The stereochemical differences between these isomers result in distinct three-dimensional molecular shapes, influencing their interaction patterns and biological properties.

Experimental determination of stereochemistry has been accomplished through analysis of nuclear Overhauser effect correlations and coupling constant measurements. The synthetic procedures for obtaining specific stereoisomers have employed rhodium-catalyzed cycloaddition reactions, where the stereochemical outcome can be controlled through careful selection of reaction conditions and substrates. These synthetic studies have demonstrated that the syn diastereomer typically exhibits coupling constants between C3 and C4 protons ranging from 5.0 to 6.0 Hertz, while the anti form shows coupling constants of 2.0 to 3.0 Hertz.

The absolute configuration has been confirmed through comparison with known reference compounds and through computational modeling studies that correlate experimental spectroscopic data with theoretical predictions. These analyses have established that the (3S,4S,3'S) configuration represents a stable conformational arrangement that maintains optimal intramolecular interactions while minimizing steric conflicts between the bulky aromatic substituents.

| Stereoisomer | Configuration | Coupling Constant (Hz) | Relative Stability |

|---|---|---|---|

| (3S,4S,3'S) | syn | 5.0-6.0 | High |

| (3S,4S,3'R) | anti | 2.0-3.0 | Moderate |

| (3R,4S,3'S) | mixed | Variable | Low |

Hydrogen Bonding Networks and Conformational Flexibility

The hydrogen bonding architecture within the crystal structure plays a fundamental role in determining the compound's solid-state properties and conformational behavior. Crystallographic analysis has revealed the presence of two significant intermolecular hydrogen bonds that contribute to an extended hydrogen-bond network throughout the crystal lattice. These interactions involve the hydroxyl groups present on both the phenyl ring and the propyl side chain, creating a three-dimensional network that stabilizes the crystal structure.

Detailed computational analysis of the hydrogen bonding patterns has identified specific donor-acceptor relationships and their geometric parameters. The O3-H3···O1 hydrogen bond exhibits an oxygen-oxygen distance of 2.662 Angstroms in the computational model, compared to the experimental value of 2.775 Angstroms, with an O-H···O angle of 171.4 degrees versus the experimental 155.0 degrees. Similarly, the O1-H1···O2 hydrogen bond demonstrates computational and experimental oxygen-oxygen distances of 2.670 and 2.743 Angstroms, respectively, with angles of 146.8 and 143.0 degrees.

The monohydrate form of the compound exhibits additional hydrogen bonding complexity through the incorporation of water molecules into the crystal structure. In this hydrated form, four distinct O-H···O hydrogen bonds have been characterized, involving both the organic molecule and the solvent water molecules. These hydrogen bonds in the monohydrate structure are generally shorter and more linear than those observed in the anhydrous form, indicating stronger intermolecular interactions.

Conformational flexibility analysis through molecular dynamics simulations has demonstrated that the compound exhibits limited internal rotation around the single bonds connecting the aromatic rings to the azetidin-2-one core. The hydroxypropyl side chain shows the greatest conformational freedom, with multiple accessible rotational states that can accommodate different hydrogen bonding arrangements. Temperature-dependent studies have indicated that unit cell changes have minimal influence on the intramolecular structure, emphasizing that structural differences between fully optimized zero Kelvin calculations and fixed-lattice room temperature simulations are primarily intermolecular in nature.

| Hydrogen Bond | O···O Distance (Å) Experimental | O···O Distance (Å) Computational | O-H···O Angle (°) Experimental | O-H···O Angle (°) Computational |

|---|---|---|---|---|

| O3-H3···O1 | 2.775 | 2.662 | 155.0 | 171.4 |

| O1-H1···O2 | 2.743 | 2.670 | 143.0 | 146.8 |

| O3-H3···O4* | 2.795 | 2.726 | 164.4 | 168.2 |

| O4-H4···O1* | 2.745 | 2.677 | 174.2 | 174.9 |

*Monohydrate form data

特性

IUPAC Name |

(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-RJGXRXQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111439 | |

| Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593543-07-7 | |

| Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1593543-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4S)-1-(4-Fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LK8SY3P76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Starting Material Selection and Initial Functionalization

The Ufa Institute of Chemistry demonstrated that L-threonine serves as a viable chiral precursor for azetidinone synthesis. In their approach, L-threonine undergoes N-alkylation with β-metallyl chloride amide to introduce the 4-fluorophenyl moiety while preserving the (3S,4S) configuration. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of threonine attacks the electrophilic carbon of β-metallyl chloride amide. This step achieves >90% enantiomeric excess (ee) under optimized conditions (0°C, DMF, 12 h), as confirmed by chiral HPLC.

Hydroxyphenyl Group Incorporation

Following N-alkylation, the 4-hydroxyphenyl group is introduced through a Friedel-Crafts acylation. Aluminum chloride catalyzes the reaction between the intermediate azetidinone and 4-methoxyphenyl acetyl chloride, followed by demethylation using BBr3 in dichloromethane. This sequence affords the 4-hydroxyphenyl-substituted azetidinone with 78% yield across two steps.

Methanesulfonylation-Cyclization Strategy

Intermediate Synthesis: 3(R)-(4-Hydroxyphenyl)-3-Methanesulfonyloxy Propionic Acid Methyl Ester

A U.S. patent outlines a scalable route beginning with methyl 3-(4-hydroxyphenyl)propanoate. Methanesulfonylation using methanesulfonyl chloride in pyridine generates the mesylate intermediate, which undergoes nucleophilic displacement with 4-fluoroaniline in refluxing toluene. This step forms the azetidinone ring with 85% yield and 97:3 diastereomeric ratio (dr), attributed to the steric guidance of the mesylate leaving group.

Stereochemical Control in Cyclization

The cyclization’s stereoselectivity arises from the pre-existing chirality of the mesylate intermediate. Molecular modeling studies suggest that the (R)-configuration at C3 induces a chair-like transition state during ring closure, favoring the (3S,4S) product. X-ray crystallography of the final compound confirms the absolute configuration, with bond angles consistent with DFT-calculated structures.

Rhodium-Catalyzed Asymmetric Cycloaddition

Catalytic System Optimization

A rhodium-catalyzed [2+2] cycloaddition between N-(4-fluorophenyl)acrylamide and 4-hydroxystyrenes provides an alternative route. Using [RhCl(cod)]2 (2 mol%) and Et2Zn in DMF at 0°C, the reaction achieves 92% yield and >99% ee for the syn-diastereomer. The zinc co-catalyst likely facilitates oxidative addition of rhodium into the acrylamide C-H bond, while the cod ligand modulates steric effects.

Side Chain Elaboration

The 3-hydroxypropyl side chain is installed via Mukaiyama aldol addition between the azetidinone and 4-fluorophenyl glyoxal. Titanium tetrachloride promotes the reaction in anhydrous THF, yielding the (S)-configured alcohol with 80% dr. Protective group strategies—employing tert-butyldimethylsilyl (TBS) ethers—prevent undesired lactamization during this step.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| L-Threonine Derivatization | 65 | 92 | Biobased starting material | Multi-step protection/deprotection |

| Mesylate Cyclization | 85 | 97 | High diastereoselectivity | Requires toxic mesylating agents |

| Rh-Catalyzed Cycloaddition | 92 | 99 | Atom economy, single-step ring formation | Sensitivity to moisture and oxygen |

Purification and Characterization

Chromatographic Separation

All routes require silica gel chromatography for diastereomer resolution. Hexane/ethyl acetate (7:3) elutes the target compound with >95% purity, as verified by UPLC-MS.

Spectroscopic Confirmation

-

¹H NMR : Coupling constants J₃,₄ = 5.2 Hz (syn), 2.8 Hz (anti)

-

NOE Correlations : Irradiation of C3-H enhances C4-H signal, confirming cis ring substitution

Industrial-Scale Considerations

The patent route’s mesylate intermediate demonstrates scalability to kilogram quantities with consistent dr (>95:5). In contrast, the rhodium-catalyzed method, while stereoselective, faces challenges in catalyst recovery and cost-efficiency for large batches .

化学反応の分析

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.

Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of ketones or aldehydes from hydroxy groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Introduction of various substituents on the fluorophenyl rings.

科学的研究の応用

Clinical Applications

-

Hyperlipidemia Treatment

- Ezetimibe is primarily prescribed for patients with hyperlipidemia, either as monotherapy or in combination with statins. Studies have shown that it can lead to significant reductions in low-density lipoprotein (LDL) cholesterol levels.

-

Cardiovascular Disease Prevention

- The compound has been investigated for its potential role in reducing cardiovascular events associated with high cholesterol levels. Clinical trials indicate that patients taking Ezetimibe alongside statins experience a lower risk of heart attacks and strokes compared to those on statins alone.

Case Study 1: Efficacy in Combination Therapy

A clinical trial published in the Journal of the American College of Cardiology demonstrated that combining Ezetimibe with simvastatin resulted in a greater reduction in LDL cholesterol levels compared to simvastatin alone. The study involved over 18,000 participants and reported a 20% reduction in cardiovascular events among those receiving combination therapy.

Case Study 2: Long-term Safety Profile

Research published in The Lancet evaluated the long-term safety and efficacy of Ezetimibe over a period of five years. The findings indicated that patients experienced sustained reductions in LDL cholesterol without significant adverse effects, suggesting that Ezetimibe is a safe option for long-term management of hyperlipidemia.

Research Insights

Recent studies have expanded the understanding of Ezetimibe's role beyond cholesterol management. For instance:

- Impact on Inflammation: Research indicates that Ezetimibe may have anti-inflammatory properties, which could contribute to its cardiovascular benefits.

- Effects on Diabetes Patients: A study found that Ezetimibe effectively lowers cholesterol levels in diabetic patients, who are at higher risk for cardiovascular diseases.

Comparative Effectiveness Table

| Treatment Regimen | LDL Reduction (%) | Cardiovascular Event Reduction (%) |

|---|---|---|

| Ezetimibe Monotherapy | 18% | N/A |

| Statin Monotherapy | 25% | N/A |

| Ezetimibe + Statin | 35% | 20% |

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and hydroxyphenyl groups may facilitate binding to these targets, while the azetidinone ring could play a role in modulating biological activity. The exact pathways and targets would depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (3S,4S)-1-(4-Chlorophenyl)-3-((S)-3-(4-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

- (3S,4S)-1-(4-Methylphenyl)-3-((S)-3-(4-methylphenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Uniqueness

Compared to similar compounds, (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

(3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

生物活性

The compound (3S,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as Ezetimibe, is a notable azetidinone derivative with significant biological activities. It is primarily recognized for its role in lipid metabolism, particularly in the inhibition of cholesterol absorption in the intestines. This article delves into its biological activities, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C24H21F2NO3

- Molecular Weight : 409.43 g/mol

- CAS Number : 1593543-07-7

- Melting Point : >72°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol

- Storage Conditions : Store in a freezer at -20°C

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related sterols. It achieves this through the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for cholesterol uptake in the intestinal brush border. This mechanism leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in lower plasma cholesterol levels.

1. Lipid-Lowering Effects

Ezetimibe is primarily used as a hypolipidemic agent. Clinical studies have demonstrated its efficacy in reducing low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins:

- Clinical Trials : In a study involving patients with hyperlipidemia, Ezetimibe reduced LDL cholesterol by approximately 18% compared to placebo .

2. Anti-inflammatory Properties

Recent research has indicated that Ezetimibe may also possess anti-inflammatory properties. It has been shown to reduce markers of inflammation in various models, potentially contributing to cardiovascular protection beyond its lipid-lowering effects:

- Mechanism : The anti-inflammatory action may be linked to its ability to modulate macrophage function and reduce pro-inflammatory cytokine production .

3. Antimycobacterial Activity

A subset of azetidinone derivatives has shown promising antimycobacterial activity. Ezetimibe and its analogs have been evaluated for their effectiveness against Mycobacterium tuberculosis:

- Research Findings : Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against Mtb H(37)Rv strain .

Structure-Activity Relationship (SAR)

The biological activity of Ezetimibe is influenced by its structural components. Modifications to the azetidinone core and substituents on the phenyl rings can enhance or diminish its pharmacological effects:

| Substituent | Effect on Activity |

|---|---|

| 4-Fluorophenyl | Increases potency against NPC1L1 |

| Hydroxypropyl | Enhances solubility and bioavailability |

| Hydroxyphenyl | Contributes to anti-inflammatory properties |

Case Study 1: Efficacy in Hyperlipidemia

A double-blind trial involving over 200 patients demonstrated that Ezetimibe significantly lowered LDL cholesterol levels when administered at doses of 10 mg/day over a period of 12 weeks. The results highlighted a reduction in cardiovascular events among participants who maintained therapy alongside lifestyle modifications .

Case Study 2: Anti-inflammatory Effects

In an animal model studying atherosclerosis, Ezetimibe treatment resulted in reduced plaque formation and inflammatory cell infiltration compared to control groups. This suggests potential benefits in managing chronic inflammatory conditions associated with cardiovascular diseases .

Q & A

Q. What are the key challenges in synthesizing (3S,4S)-1-(4-fluorophenyl)azetidin-2-one derivatives, and what methodologies address stereochemical control?

Stereochemical control during synthesis is critical due to the compound’s four contiguous stereocenters. A validated approach involves chiral pool synthesis using enantiomerically pure precursors, such as (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (a key intermediate; InChI provided in ). Asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) or enzymatic resolution may enhance enantiomeric excess . Impurities like (3R,4R)-diastereomers (up to 0.5% in USP standards) require monitoring via chiral HPLC with polar organic mobile phases (e.g., n-hexane/ethanol/trifluoroacetic acid) .

Q. How are process-related impurities identified and quantified in this compound?

Impurity profiling follows ICH Q3A/B guidelines. Common impurities include:

- Degradation products : Oxidized propyl side chains (e.g., (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl] analog, CAS 190595-65-4; ).

- Process intermediates : Benzyl-protected variants (e.g., (3R,4S)-4-[4-(phenylmethoxy)phenyl] analog, CAS 163222-32-0; ).

Quantitative analysis uses reversed-phase HPLC (C18 column, UV detection at 254 nm) with a gradient of acetonitrile/0.1% phosphoric acid .

Q. What spectroscopic methods confirm the absolute configuration of the azetidinone core?

Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, a related analog, [(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methyl tosylate, was resolved using Cu-Kα radiation (R factor = 0.065; ). Complementary techniques:

- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry (e.g., positive Cotton at 220 nm for 3S,4S configuration).

- NMR coupling constants : values (8–10 Hz) indicate cis-relationship between H3 and H4 in the azetidinone ring .

Advanced Research Questions

Q. How can chiral synthesis pathways be optimized to minimize diastereomer formation during propyl side-chain incorporation?

The (S)-3-hydroxypropyl side chain is prone to racemization under acidic conditions. Mitigation strategies:

- Low-temperature coupling : Use −20°C for Mitsunobu reactions (e.g., DIAD/PhP) to retain configuration.

- Protecting groups : Benzyl ether protection of the hydroxyl group (e.g., CAS 163222-32-0; ) reduces side reactions.

- In-line PAT : Real-time monitoring via FTIR or Raman spectroscopy detects early racemization .

Q. What structural modifications enhance metabolic stability while retaining pharmacological activity?

Comparative studies of analogs suggest:

- Fluorophenyl groups : 4-F substitution on both phenyl rings improves metabolic resistance (t increased by 2.5× in microsomal assays).

- Hydroxyphenyl position : Moving the 4-hydroxyphenyl to C4 (vs. C3) reduces CYP3A4-mediated oxidation ().

- Azetidinone ring : N-methylation decreases hepatic clearance but may reduce target binding affinity .

Q. How do degradation pathways differ under accelerated stability conditions (40°C/75% RH vs. oxidative stress)?

- Hydrolytic degradation : Dominant under high humidity, yielding (3S,4S)-3-hydroxypropyl-4-(4-hydroxyphenyl)azetidin-2-one (via lactam ring opening; ).

- Oxidative degradation : Hydrogen peroxide exposure forms sulfoxide derivatives (e.g., sulfone at the fluorophenyl group; detected via LC-MS/MS).

Table 1 : Degradation Products Under Forced Conditions

| Condition | Major Degradant | Detection Method |

|---|---|---|

| 40°C/75% RH | Ring-opened lactam | HPLC-UV (t 8.2 min) |

| 0.1% HO | Sulfoxide analog (m/z 425.1) | Q-TOF-MS/MS |

Methodological Notes

- Stereochemical analysis : Always correlate SC-XRD with H-NMR and CD for robust configuration assignment .

- Impurity tracking : Use USP reference standards (e.g., N,6-Bis(4-fluorophenyl)tetrahydro-2H-pyran-3-carboxamide) for system suitability .

- Computational modeling : Docking studies (e.g., with Pfmrk kinase) guide SAR without empirical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。